molecular formula C19H18ClN3O2 B11003169 2-(4-chlorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(4-chlorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11003169
M. Wt: 355.8 g/mol
InChI Key: JJNNGLFOZWYFSX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide is a complex organic compound that features a chlorophenyl group, an oxolane ring, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxirane is reacted with a nucleophile.

    Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the benzodiazole moiety, often through a palladium-catalyzed cross-coupling reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-6-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and inhibition of cancer cell growth.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C19H18ClN3O2/c20-13-5-3-12(4-6-13)10-18(24)21-14-7-8-15-16(11-14)23-19(22-15)17-2-1-9-25-17/h3-8,11,17H,1-2,9-10H2,(H,21,24)(H,22,23)

InChI Key

JJNNGLFOZWYFSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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